1-(2-Methylphenyl)hexan-1-amine

Description

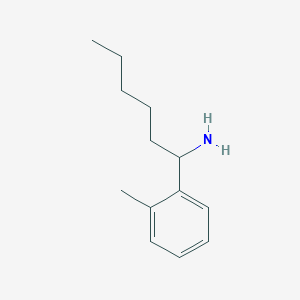

1-(2-Methylphenyl)hexan-1-amine is a primary amine characterized by a hexyl chain terminating in an amino group attached to a 2-methylphenyl (o-tolyl) aromatic ring.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

1-(2-methylphenyl)hexan-1-amine |

InChI |

InChI=1S/C13H21N/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9,13H,3-5,10,14H2,1-2H3 |

InChI Key |

BZKGNLYZCUJCJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetonitrile with hexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are frequently used.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

1-(2-Methylphenyl)hexan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various receptors and enzymes, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways and biochemical processes, leading to the observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

1-(2-Fluorophenyl)hexan-1-amine

- Structural Difference : Fluorine substitution at the ortho position instead of methyl.

- Molecular Weight : 195.28 g/mol (free base; ) vs. ~205 g/mol (estimated for 1-(2-Methylphenyl)hexan-1-amine).

- However, steric hindrance is reduced due to fluorine's smaller atomic radius .

1-(4-Phenylphenyl)hexan-1-amine

- Structural Difference : Biphenyl group replaces the methylphenyl moiety.

- Molecular Weight : 253.38 g/mol ().

- Impact : The extended aromatic system increases lipophilicity, likely raising the boiling point and reducing solubility in aqueous media. This structural feature is relevant in drug design for enhancing membrane permeability .

Chain Length and Branching

1-(2-Methylphenyl)butan-1-ol

- Structural Difference : Shorter butyl chain and hydroxyl group instead of amine.

- Molecular Weight : 164.25 g/mol ().

- Impact : The shorter chain reduces hydrophobic interactions, while the hydroxyl group introduces hydrogen bonding, significantly altering solubility and reactivity compared to the hexylamine derivative .

N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine

- Structural Difference : Ethyl linker with a 4-methoxyphenyl group.

- This modification is common in pharmaceuticals to modulate bioavailability ().

Thermodynamic and Physical Properties

Thermodynamic studies of hexan-1-amine derivatives in mixtures with amides (e.g., DMF, DMA) reveal:

- Excess Molar Volumes ($V{\text{m}}^{\text{E}}$) : Linear primary amines like hexan-1-amine exhibit stronger amine-amine interactions, leading to more negative $V{\text{m}}^{\text{E}}$ values compared to secondary amines. This suggests that this compound may exhibit similar volumetric behavior in polar solvents .

- Dispersive Interactions : Molar refraction studies indicate that hexan-1-amine derivatives primarily engage in dipolar interactions, which could be influenced by the methyl group's steric effects in this compound .

Biological Activity

1-(2-Methylphenyl)hexan-1-amine, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, influencing neurotransmitter pathways and exhibiting psychoactive properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19N

- Molecular Weight : 191.30 g/mol

- IUPAC Name : this compound

This compound is hypothesized to act primarily as a monoamine releasing agent. It may influence the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. The compound's structural similarity to other phenethylamines suggests it could bind to monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Effect | Description |

|---|---|

| Stimulant Activity | Exhibits stimulant-like effects similar to amphetamines, potentially enhancing alertness and energy levels. |

| Mood Enhancement | May improve mood and alleviate symptoms of depression through increased dopamine levels. |

| Appetite Suppression | Potentially acts as an appetite suppressant, which could be beneficial in weight management strategies. |

Study 1: Stimulant Effects on Cognitive Performance

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity and enhanced performance in cognitive tasks. The results indicated a significant elevation in dopamine levels within the prefrontal cortex, suggesting that the compound may enhance cognitive functions related to attention and memory.

Study 2: Neurotransmitter Release Mechanism

In vitro studies using neuronal cultures revealed that this compound promotes the release of norepinephrine and dopamine in a dose-dependent manner. This effect was blocked by pre-treatment with specific monoamine transporter inhibitors, confirming its mechanism as a releasing agent.

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to adverse effects such as increased heart rate and hypertension, typical of stimulant compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.